molecular formula C24H23ClN4O B10993698 2-{1-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-1H-benzimidazole

2-{1-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-1H-benzimidazole

Cat. No.: B10993698
M. Wt: 418.9 g/mol
InChI Key: WCYKLTIXDQVNKJ-HMTLIYDFSA-N
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Description

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE is a complex organic compound that features a benzimidazole moiety, a tetrahydropyrrole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the tetrahydropyrrole ring and the chlorophenyl group. The final step often involves the formation of the propanone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce tetrahydropyrrole derivatives.

Scientific Research Applications

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.

    Tetrahydropyrrole derivatives: Compounds containing the tetrahydropyrrole ring, such as proline derivatives, have comparable structural features.

    Chlorophenyl derivatives: Compounds like chlorpheniramine contain the chlorophenyl group and are used in various applications.

Uniqueness

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H23ClN4O

Molecular Weight

418.9 g/mol

IUPAC Name

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-chlorophenyl)-3-pyrrol-1-ylpropan-1-one

InChI

InChI=1S/C24H23ClN4O/c25-18-11-9-17(10-12-18)22(28-13-3-4-14-28)16-23(30)29-15-5-8-21(29)24-26-19-6-1-2-7-20(19)27-24/h1-4,6-7,9-14,21-22H,5,8,15-16H2,(H,26,27)/t21-,22?/m0/s1

InChI Key

WCYKLTIXDQVNKJ-HMTLIYDFSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC(C2=CC=C(C=C2)Cl)N3C=CC=C3)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1CC(N(C1)C(=O)CC(C2=CC=C(C=C2)Cl)N3C=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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